3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-9-12-20(34-3)13-10-18/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACVLGBPFNUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving anthranilic acid derivatives. The oxadiazole ring can be introduced via a cyclization reaction between a hydrazide and a carboxylic acid derivative. The final step involves the coupling of the quinazoline and oxadiazole intermediates under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Oxadiazole Formation
The 1,2,4-oxadiazole ring is formed via cyclization of disemicarbazide derivatives with phenyl isocyanate in ethanol under reflux. This reaction produces 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione intermediates, which are further functionalized to incorporate the methylthio group .
Alkylation and Functionalization
N-alkylation introduces the butyl group at the 3-position of the quinazoline core. This step uses alkyl halides (e.g., ethyl chloroacetate) in DMF with potassium carbonate, ensuring selective alkylation at the nitrogen center. The methylthio-substituted phenyl group is attached via a methyl linkage to the oxadiazole moiety, achieved through nucleophilic substitution or cross-coupling reactions.
Oxadiazole Cyclization
The cyclization mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent elimination of phenyl isocyanate generates the aromatic oxadiazole ring .
Quinazoline Alkylation
The alkylation proceeds via a two-step mechanism: (1) deprotonation of the quinazoline nitrogen by potassium carbonate, (2) nucleophilic substitution with the alkyl halide to form the N-alkylated product.
Reaction Conditions and Reagents
| Reaction Type | Key Reagents | Conditions | Product/Outcome |
|---|---|---|---|
| Quinazoline Alkylation | Ethyl chloroacetate, K₂CO₃ | DMF, RT, 24 h | N-alkylated quinazoline |
| Oxadiazole Cyclization | Phenyl isocyanate | Ethanol, reflux, 12 h | Oxadiazole-fused quinazoline |
| Hydrazinolysis | Hydrazine hydrate | Ethanol, reflux, 18 h | Hydrazide intermediates |
| Functionalization | Alkyl halides, K₂CO₃ | DMF, RT, 12 h | Methylthio-substituted phenyl |
Comparison with Analogues
| Compound | Structural Features | Key Reaction Pathway |
|---|---|---|
| 2-(4-Methylthio)phenylquinazoline | Quinazoline + methylthio group | Direct alkylation |
| 3-(4-Methoxyphenyl)-1,2,4-oxadiazole | Oxadiazole + methoxy group | Cyclization with isocyanate |
| 4-(Dimethylamino)quinazoline | Quinazoline + dimethylamino | Alkylation with amine reagents |
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison with Analogues
*Hypothetical activities based on structural analogs.
Key Observations:
Core Heterocycle Influence: Quinazoline-diones (target compound) and thieno[2,3-d]pyrimidine-diones () share a dione scaffold, which is critical for hydrogen bonding with biological targets like kinases or HDACs . The thienopyrimidine derivatives demonstrated antimicrobial activity when linked to oxadiazole groups, suggesting the target compound’s oxadiazole substituent may confer similar properties . 1,2,4-Triazoles () exhibit antinociceptive and anticancer activities, but their lack of an oxadiazole moiety may reduce metabolic stability compared to the target compound .
This contrasts with the unsubstituted phenyl groups in ’s antimicrobial compounds, which showed moderate logP values. The 3,4-dimethylphenyl group at position 3 may sterically hinder enzymatic degradation, a feature shared with SAHA’s bulky cap group, which prolongs its HDAC inhibitory activity .
Computational Predictions :
- Molecular docking (e.g., AutoDock Vina, ) could model the target compound’s binding to HDACs or microbial enzymes, leveraging its oxadiazole and quinazoline motifs. For example, SAHA’s similarity to aglaithioduline (~70% Tanimoto coefficient) correlated with shared HDAC inhibition ; analogous similarity indexing might predict the target compound’s activity.
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
The structure of the compound features a quinazoline core substituted with a 3,4-dimethylphenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from substituted isatoic anhydrides and includes processes such as amidation and cyclization .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound under review has been evaluated for its activity against various bacterial strains:
- Antibacterial Effects : The compound was tested against Gram-positive and Gram-negative bacteria. Notably, it exhibited moderate antibacterial activity with inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 70-80 mg/mL for these strains.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 |
| Escherichia coli | 10 - 12 | 80 |
| Candida albicans | 11 | 77 |
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been explored. The compound demonstrated limited toxicity towards human cancer cell lines in vitro:
- Cell Viability Studies : In assays involving K562 (leukemia) and HeLa (cervical carcinoma) cells, the compound showed IC50 values ranging from 100 to 400 µM, indicating moderate cytotoxic effects . Importantly, it was less toxic to normal endothelial cells (HUVEC), suggesting a potential therapeutic window.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 100 - 400 |
| HeLa | >400 |
| HUVEC | >400 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is believed to inhibit bacterial enzymes crucial for cell wall synthesis, contributing to its antibacterial effects. Additionally, its anticancer activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted on various quinazoline derivatives found that modifications at the quinazoline core significantly enhanced antibacterial activity. The incorporation of oxadiazole rings was particularly effective in increasing potency against resistant strains .
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of related compounds indicated that structural variations influenced their efficacy against cancer cell lines. Compounds with alkylamine chains showed limited anti-cancer activity but were less toxic to normal cells .
Q & A
Basic: What synthetic routes are recommended for high-purity synthesis of this compound?
Methodological Answer:
The compound is synthesized through a multi-step process involving cyclocondensation and alkylation. Key steps include:
- Cyclocondensation : Reacting N’-benzoyl derivatives with phosphorus oxychloride under reflux to form intermediate oxadiazole rings .
- Alkylation : Introducing substituents via alkylation with benzyl chlorides or oxadiazole-containing chlorides in solvents like DMF, using bases such as K₂CO₃ .
- Purification : Post-synthesis purification via column chromatography or recrystallization in ethanol to achieve >95% purity. Reaction progress is monitored using TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methylthio group at δ 2.5 ppm in ¹H NMR; quinazoline carbonyls at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 487.15 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹; oxadiazole C-N at 1540 cm⁻¹) .
Advanced: How to design structure-activity relationship (SAR) studies to enhance pharmacological properties?
Methodological Answer:
- Substituent Variation : Replace methylthio or dimethylphenyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on bioactivity .
- Bioassay Panels : Test analogs against enzyme targets (e.g., CYP450 isoforms) and cell lines (e.g., HCT-116 for anticancer activity) to correlate substituents with potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .
Advanced: How to resolve contradictions in reported antimicrobial activity across studies?
Methodological Answer:
- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize variability in bacterial strains (e.g., S. aureus ATCC 29213) .
- Solubility Optimization : Address discrepancies by testing compounds in DMSO/PBS mixtures to ensure consistent bioavailability .
- Mechanistic Profiling : Compare time-kill kinetics and membrane disruption assays (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like protease inhibition using Z-Gly-Gly-Arg-AMC substrate) .
- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to evaluate IC₅₀ values .
- Antimicrobial Disk Diffusion : Zone of inhibition measurements against Gram-positive/-negative panels .
Advanced: How to employ computational modeling for target interaction prediction?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase) with Glide SP/XP protocols .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond occupancy .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE to correlate substituent descriptors (e.g., logP, polar surface area) with activity .
Basic: What stability considerations apply under varying pH/solvent conditions?
Methodological Answer:
- pH Stability : Perform forced degradation studies (pH 1–13, 37°C) with HPLC monitoring. The compound degrades >20% at pH <3 due to quinazoline ring hydrolysis .
- Solvent Compatibility : Solubility is highest in DMSO (>50 mg/mL) but <1 mg/mL in aqueous buffers; use co-solvents (e.g., PEG-400) for in vivo studies .
Advanced: How to analyze metabolic pathways and degradation products?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites (e.g., hydroxylation at C7, glutathione adducts) .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track distribution and degradation in in vitro systems .
- Degradant Isolation : Use preparative HPLC to isolate oxidative degradants (e.g., sulfoxide formation) and characterize via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
